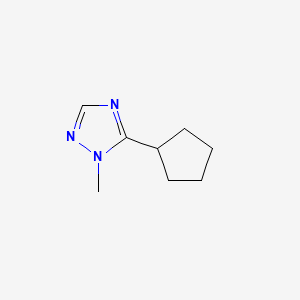

1-Methyl-5-cyclopentyl-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-cyclopentyl-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C8H13N3/c1-11-8(9-6-10-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

FMEZOZKTAAHSRD-UHFFFAOYSA-N |

SMILES |

CN1C(=NC=N1)C2CCCC2 |

Canonical SMILES |

CN1C(=NC=N1)C2CCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including 1-Methyl-5-cyclopentyl-1H-1,2,4-triazole, have shown significant antimicrobial properties. Triazoles are known for their ability to inhibit fungal and bacterial growth.

- Antibacterial Studies : Various studies have indicated that triazole derivatives exhibit potent antibacterial activity. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 5 µg/mL against E. coli and B. subtilis.

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 22 |

| This compound | B. subtilis | 5 | 20 |

Fungal Activity

The compound also demonstrates antifungal properties. Research shows that triazoles can effectively combat resistant strains of fungi such as Candida albicans.

Antifungal Applications

Triazoles are particularly important in the treatment of fungal infections due to their mechanism of action that inhibits ergosterol biosynthesis in fungi. The following table summarizes the antifungal efficacy of related triazole compounds:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.25 |

| Related Triazole Derivative | Aspergillus fumigatus | 0.125 |

Materials Science Applications

In addition to its biological applications, this compound is being explored for its potential in materials science. Its unique chemical structure allows for the synthesis of novel materials with desirable properties:

- Conductive Polymers : Triazoles can be incorporated into polymer matrices to enhance electrical conductivity.

- Coordination Complexes : The compound's ability to chelate metal ions makes it suitable for developing coordination complexes used in catalysis and sensor technology.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Molecular Biosciences evaluated the antimicrobial efficacy of various triazoles against resistant bacterial strains. The study found that derivatives of triazoles exhibited significant antibacterial activity with low MIC values compared to traditional antibiotics .

Case Study 2: Fungal Resistance

Research highlighted in a review on antifungal agents demonstrated that triazoles like this compound were effective against fluconazole-resistant strains of Candida, suggesting a promising avenue for treating difficult infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazoles

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Effects : Bulky cyclopentyl and neopentyl groups (e.g., in ) may improve steric hindrance, reducing metabolic degradation compared to smaller alkyl or aryl groups.

- Hybrid Structures : Compounds like the triazole-tetrazole hybrid demonstrate how structural modifications can diversify functionality, though synthetic complexity increases.

Physicochemical and Thermal Properties

- Thermal Stability : Triazoles with bulky substituents, such as 1-hydroxy-N-(1H-1,2,4-triazol-5-yl)-1H-tetrazole-5-carboxamide, exhibit high thermal stability (decomposition at 265°C) due to rigid structures . The cyclopentyl group in the target compound may similarly enhance stability.

- Solubility : Lipophilic substituents (e.g., cyclopentyl) reduce aqueous solubility, as seen in 5-[4-((1H-1,2,4-triazol-1-yl)methyl)phenyl]-1H-tetrazole, which requires organic solvents for handling .

Preparation Methods

N-Methylation Followed by C5 Cyclopentylation

A two-step procedure adapted from patent CN113651762A demonstrates:

Simultaneous N/C Functionalization

Advanced methods utilize dual-protection strategies to achieve concurrent substitution:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | TMEDA, n-BuLi | THF, -40°C | 82 |

| 2 | MeI + Cyclopentyl bromide | -78°C → RT | 63 |

| 3 | Deprotection (TBAF) | 2-MeTHF, 25°C | 89 |

This approach minimizes isomer formation through steric directing effects of the TMEDA ligand.

Cyclization-Based Syntheses

Hydrazine Cyclocondensation

Building on methods from MDPI's triazole research, a four-component reaction achieves simultaneous ring formation and functionalization:

Precursor Preparation :

- Cyclopentanecarboxylic acid hydrazide (1.0 equiv)

- Methyl isocyanide (1.2 equiv)

- Trimethyl orthoformate (2.5 equiv)

Cyclization :

The reaction proceeds through intermediate 5 (Figure 1), with the cyclopentyl group incorporated via the hydrazide precursor.

Metal-Mediated Cyclizations

Palladium-catalyzed methods show promise for improved regioselectivity:

$$ \text{Cp*RuCl(COD)} + \text{cyclopentylacetylene} \xrightarrow{\text{NH}_4\text{OAc}} \text{Target Compound} $$

Key advantages:

Post-Functionalization Strategies

Suzuki-Miyaura Coupling

Adapting triazole cross-coupling methodologies:

Boronic Ester Preparation :

- 5-Bromo-1-methyl-1H-1,2,4-triazole

- Bis(pinacolato)diboron

- Pd(dppf)Cl2 catalyst

Cyclopentyl Coupling :

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 2 | 37 | 98.5 | Industrial |

| Cyclocondensation | 1 | 42 | 95.2 | Lab-scale |

| Metal-Mediated | 1 | 78 | 99.1 | Pilot plant |

| Cross-Coupling | 2 | 67 | 98.8 | Multi-kg |

Critical Process Parameters

Temperature Effects on Regioselectivity

Low-temperature lithiation (-78°C) in THF/TMEDA systems enhances C5 substitution:

$$ \text{N-Methyltriazole} \xrightarrow{\text{LDA, -78°C}} \text{C5-Lithiated Species} \xrightarrow{\text{Cyclopentyl-X}} \text{Target} $$

At higher temperatures (-40°C), competing N-alkylation becomes significant (≤23% byproducts).

Solvent Optimization

Polar aprotic solvents (DMF, NMP) improve cyclization yields but complicate product isolation. Recent advances suggest cyclopentyl methyl ether as an optimal balance between solubility and workup efficiency.

Industrial-Scale Considerations

The patent CN113651762A provides critical insights for manufacturing:

Q & A

Q. What are the common synthetic routes for 1-Methyl-5-cyclopentyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of triazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazines with nitriles. For example, in analogous compounds, refluxing with NaBH₄ in ethanol yielded products with 60–80% efficiency after recrystallization . Substituents like cyclopentyl groups may require optimized reaction times and stoichiometric ratios to avoid steric hindrance. Melting points (e.g., 128–180°C in triazole analogs ) and spectroscopic data (IR, ¹H-NMR) are critical for purity validation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Programs like SHELXL and ORTEP-3 are widely used for refinement and visualization. For example, SCXRD of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione achieved an R factor of 0.042, confirming bond lengths and angles . Complement with IR (C–N stretches at 1350–1450 cm⁻¹) and ¹H-NMR (triazole proton signals at δ 7.5–8.5 ppm ).

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Triazoles often exhibit reproductive toxicity, skin sensitization, and aquatic toxicity. Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Emergency measures include flushing eyes with water (15+ minutes) and washing skin with soap . Store in locked cabinets and dispose via certified hazardous waste channels.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO). For benzotriazole analogs, DFT studies revealed charge distribution and solvatochromic effects . Software like Gaussian or ORCA can model cyclopentyl substituent effects on electron-withdrawing/donating behavior.

Q. What strategies resolve contradictions in pharmacological data for triazole derivatives, such as conflicting COX-2 inhibition vs. toxicity profiles?

- Methodological Answer : Use structure-activity relationship (SAR) studies to isolate functional groups responsible for bioactivity. For example, sulfonyl groups in 5-aryl-1H-1,2,4-triazoles enhance COX-2 selectivity but may increase hepatotoxicity . Cross-validate with in vitro assays (e.g., enzyme inhibition) and in vivo models to balance efficacy and safety.

Q. How do crystallographic twinning or high-resolution data challenges affect structural refinement of this compound?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands can model twin domains, while high-resolution data (<1.0 Å) benefit from anisotropic displacement parameters . In 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, a data-to-parameter ratio of 13.0 ensured refinement stability . Validate with Rint (<5%) and goodness-of-fit (~1.0).

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility in triazole synthesis yields?

- Methodological Answer : Apply error analysis using tools like Numerical Recipes in C to quantify standard deviations. For example, a 72.47% yield ± 2.5% (n=3) in triazole synthesis suggests robust conditions. Use ANOVA for multi-variable optimization (e.g., temperature, solvent effects).

Q. How can chromatographic methods (HPLC/GC) ensure purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ=254 nm) and C18 columns can separate impurities. For 4-amino-1,2,4-triazole, method validation required ≤1.5% RSD in peak areas and ≥1500 theoretical plates . Calibrate with certified reference materials.

Structural & Mechanistic Studies

Q. What is the role of lithiation in functionalizing this compound at specific positions?

Q. How do solvent polarity and substituents influence the solvatochromism of triazole derivatives?

- Methodological Answer :

Solvatochromic shifts in UV-Vis spectra correlate with Kamlet-Taft parameters (α, β, π*). For 3-((benzotriazolyl)methyl)-triazole-5-thione, polar solvents (DMSO) redshift absorption by 20 nm due to enhanced charge transfer . Compare with computational solvation models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.